molecular formula C15H17N3 B12438339 (9-Ethyl-9H-carbazol-3-ylmethyl)-hydrazine CAS No. 887593-22-8

(9-Ethyl-9H-carbazol-3-ylmethyl)-hydrazine

Cat. No.: B12438339
CAS No.: 887593-22-8
M. Wt: 239.32 g/mol
InChI Key: YVCUCKHGEDBSKS-UHFFFAOYSA-N
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Description

(9-Ethyl-9H-carbazol-3-ylmethyl)-hydrazine is an organic compound belonging to the class of carbazoles Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-Ethyl-9H-carbazol-3-ylmethyl)-hydrazine typically involves the condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions. The reaction mixture is stirred for several hours, and the product is obtained by filtration and recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(9-Ethyl-9H-carbazol-3-ylmethyl)-hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazine moiety to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while reduction can produce amines. Substitution reactions can result in various substituted carbazole derivatives.

Scientific Research Applications

(9-Ethyl-9H-carbazol-3-ylmethyl)-hydrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (9-Ethyl-9H-carbazol-3-ylmethyl)-hydrazine involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The compound’s hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. Specific pathways involved may include oxidative stress, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its hydrazine moiety, which imparts distinct reactivity and potential biological activities. This differentiates it from other carbazole derivatives that may lack the hydrazine group and, consequently, the same range of chemical and biological properties.

Properties

CAS No.

887593-22-8

Molecular Formula

C15H17N3

Molecular Weight

239.32 g/mol

IUPAC Name

(9-ethylcarbazol-3-yl)methylhydrazine

InChI

InChI=1S/C15H17N3/c1-2-18-14-6-4-3-5-12(14)13-9-11(10-17-16)7-8-15(13)18/h3-9,17H,2,10,16H2,1H3

InChI Key

YVCUCKHGEDBSKS-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNN)C3=CC=CC=C31

Origin of Product

United States

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